molecular formula C13H20N2O3S B12777383 Articaine, (S)- CAS No. 1443683-48-4

Articaine, (S)-

Cat. No.: B12777383
CAS No.: 1443683-48-4
M. Wt: 284.38 g/mol
InChI Key: QTGIAADRBBLJGA-VIFPVBQESA-N
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Description

Articaine, (S)-, is a dental amide-type local anesthetic widely used in various countries for its efficacy and safety. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency . Articaine was first synthesized in 1969 and entered clinical practice in Germany in 1976 . It is commonly used in dental procedures to provide pain relief and is known for its rapid onset and effective duration of action.

Chemical Reactions Analysis

Articaine, (S)-, undergoes various chemical reactions, including:

    Oxidation: Articaine can be oxidized to form articainic acid, its inactive metabolite.

    Reduction: Reduction reactions are less common for articaine due to its stable structure.

    Substitution: Articaine can undergo substitution reactions, particularly at the thiophene ring, which can be modified to alter its pharmacological properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Articaine, (S)-, has a wide range of scientific research applications:

    Chemistry: It is studied for its unique chemical structure and reactivity, particularly the thiophene ring.

    Biology: Research focuses on its interactions with biological membranes and its effects on nerve cells.

    Medicine: Articaine is extensively used in dental anesthesia and is being explored for other medical applications, such as minor surgical procedures.

    Industry: It is produced on an industrial scale for use in dental practices worldwide.

Properties

CAS No.

1443683-48-4

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

methyl 4-methyl-3-[[(2S)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

QTGIAADRBBLJGA-VIFPVBQESA-N

Isomeric SMILES

CCCN[C@@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC

Origin of Product

United States

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